3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
Description
4-Allyl-3-[(2-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with allyl, fluorobenzyl, and thienyl groups
Properties
Molecular Formula |
C16H14FN3S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C16H14FN3S2/c1-2-9-20-15(14-8-5-10-21-14)18-19-16(20)22-11-12-6-3-4-7-13(12)17/h2-8,10H,1,9,11H2 |
InChI Key |
SORFKFNMGSPJFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-3-[(2-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 2-fluorobenzyl halides.
Incorporation of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using thienyl boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-3-[(2-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the allyl, fluorobenzyl, and thienyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Allyl halides in the presence of a base for allylation; 2-fluorobenzyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-Allyl-3-[(2-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-allyl-3-[(2-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorobenzyl and thienyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazole: Similar structure but with a phenylethyl group instead of a thienyl group.
4-Allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole: Similar structure but with a different position of the fluorine atom on the benzyl group.
Uniqueness
The uniqueness of 4-allyl-3-[(2-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the allyl, fluorobenzyl, and thienyl groups provides a distinct set of properties that can be leveraged in various applications.
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